molecular formula C19H13N5 B1403121 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine CAS No. 1030366-99-4

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine

Cat. No.: B1403121
CAS No.: 1030366-99-4
M. Wt: 311.3 g/mol
InChI Key: LVJJGIRQDSXHEU-UHFFFAOYSA-N
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Description

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. Its unique structure allows it to participate in a variety of chemical reactions and applications, particularly in the fields of catalysis, materials science, and medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine plays a crucial role in biochemical reactions by acting as a ligand that can coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules through its nitrogen donor atoms. For instance, it forms complexes with iron(II) ions, which can exhibit spin crossover behavior . These interactions are essential for understanding the compound’s role in catalysis and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can affect the availability of these ions within cells, thereby impacting enzymatic activities and metabolic pathways . Additionally, its interaction with DNA and RNA can influence gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by coordinating with their metal cofactors, thereby altering their catalytic activities . The compound’s ability to form stable complexes with metal ions also plays a role in modulating gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under inert conditions but can degrade when exposed to oxidative environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, toxic or adverse effects may occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions can influence the activity of metalloenzymes, thereby affecting metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its ability to form stable complexes with metal ions, which can affect its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

2,6-dichloropyridine+2benzimidazoleK2CO3,DMSO,heatThis compound\text{2,6-dichloropyridine} + 2 \text{benzimidazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}, \text{heat}} \text{this compound} 2,6-dichloropyridine+2benzimidazoleK2​CO3​,DMSO,heat​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as iron, ruthenium, and manganese.

    Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.

    Substitution Reactions: The benzimidazole groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as iron(II) sulfate or ruthenium chloride in solvents like acetonitrile or water.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with enhanced stability and unique electronic properties.

    Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.

    Substitution Products: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes with unique catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and biomolecules.

    Medicine: Explored for its anticancer and antimicrobial activities, particularly in the form of metal complexes.

    Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole groups instead of benzimidazole.

    2,6-Bis(2-benzimidazolyl)pyridine: Another derivative with slightly different substitution patterns.

    2,6-Bis(1H-benzotriazol-1-yl)pyridine: Contains benzotriazole groups instead of benzimidazole.

Uniqueness

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness allows it to form highly stable metal complexes and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJGIRQDSXHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736791
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030366-99-4
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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